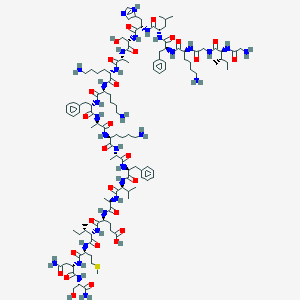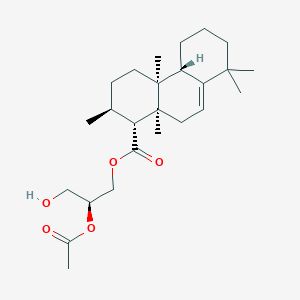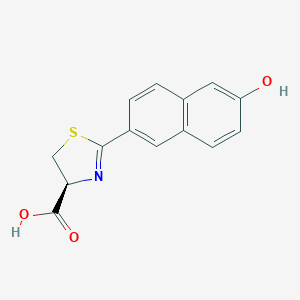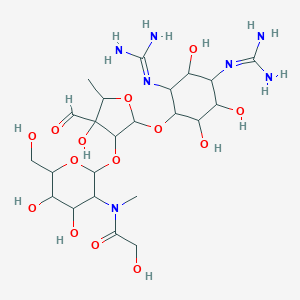
Magainin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magainin H is a type of antimicrobial peptide that has gained significant attention in the scientific community due to its potential applications in biomedicine. This peptide was first discovered in the skin of the African clawed frog, Xenopus laevis, and has been found to exhibit potent antibacterial, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Magainin H has been extensively studied for its potential applications in biomedicine. It has been shown to exhibit potent antimicrobial activity against a wide range of bacterial, fungal, and viral pathogens, including antibiotic-resistant strains such as MRSA. In addition to its antimicrobial properties, Magainin H has also been found to exhibit anti-inflammatory, immunomodulatory, and anticancer activities.
Mecanismo De Acción
Magainin H exerts its antimicrobial activity by disrupting the cell membrane of pathogens. The peptide has a cationic charge, which allows it to interact with the negatively charged phospholipids in the cell membrane. This interaction leads to the formation of pores in the membrane, which disrupts the integrity of the membrane and causes the cell to lyse.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, Magainin H has been found to exhibit a range of biochemical and physiological effects. These include the modulation of ion channels, the inhibition of biofilm formation, and the stimulation of wound healing. Magainin H has also been found to exhibit anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Magainin H in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, there are also some limitations to using Magainin H in lab experiments. The peptide can be toxic to mammalian cells at high concentrations, which can make it difficult to study its effects in vivo. Additionally, the peptide can be unstable in certain conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for research on Magainin H. One area of interest is the development of novel antimicrobial peptides based on the structure of Magainin H. These peptides could be designed to have improved stability and activity, as well as reduced toxicity to mammalian cells. Another area of interest is the use of Magainin H in combination with other antimicrobial agents to enhance their activity. Finally, Magainin H could have potential applications in the development of new therapies for inflammatory diseases and autoimmune disorders.
Métodos De Síntesis
Magainin H can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
122564-51-6 |
|---|---|
Nombre del producto |
Magainin H |
Fórmula molecular |
C116H185N31O28S |
Peso molecular |
2494 g/mol |
Nombre IUPAC |
(4S)-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H185N31O28S/c1-14-65(7)94(145-90(151)57-121)114(173)125-59-91(152)131-75(39-25-29-46-117)102(161)140-83(53-72-35-21-17-22-36-72)109(168)138-81(51-63(3)4)108(167)141-85(55-74-58-124-62-126-74)110(169)144-88(61-149)113(172)129-68(10)98(157)133-77(41-27-31-48-119)103(162)135-78(42-28-32-49-120)104(163)139-82(52-71-33-19-16-20-34-71)107(166)128-67(9)97(156)132-76(40-26-30-47-118)101(160)127-69(11)100(159)137-84(54-73-37-23-18-24-38-73)112(171)146-93(64(5)6)115(174)130-70(12)99(158)134-79(43-44-92(153)154)106(165)147-95(66(8)15-2)116(175)136-80(45-50-176-13)105(164)142-86(56-89(122)150)111(170)143-87(60-148)96(123)155/h16-24,33-38,58,62-70,75-88,93-95,148-149H,14-15,25-32,39-57,59-61,117-121H2,1-13H3,(H2,122,150)(H2,123,155)(H,124,126)(H,125,173)(H,127,160)(H,128,166)(H,129,172)(H,130,174)(H,131,152)(H,132,156)(H,133,157)(H,134,158)(H,135,162)(H,136,175)(H,137,159)(H,138,168)(H,139,163)(H,140,161)(H,141,167)(H,142,164)(H,143,170)(H,144,169)(H,145,151)(H,146,171)(H,147,165)(H,153,154)/t65-,66-,67+,68+,69-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Clave InChI |
OUWDLUAYXCGSSS-KIKDIOEMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Otros números CAS |
122564-51-6 |
Secuencia |
GIGKFLHSAKKFAKAFVAEIMNS |
Sinónimos |
magainin H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
